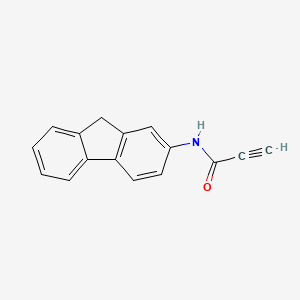

Propiolamide, N-(2-fluorenyl)-

Description

Contextualization within Amide Chemistry and Fluorene-Based Compounds

N-(2-fluorenyl)propiolamide is a molecule that brings together two important classes of organic compounds: amides and fluorene (B118485) derivatives. The amide bond is a cornerstone of organic and medicinal chemistry, famously forming the backbone of peptides and proteins. libretexts.orgnih.gov Amides are generally stable but can undergo various chemical transformations, making them versatile building blocks in synthesis. libretexts.org The amide group's ability to participate in hydrogen bonding also plays a crucial role in molecular recognition and self-assembly processes. nih.gov

The fluorene moiety, a tricyclic aromatic hydrocarbon, imparts rigidity and specific electronic and photophysical properties to the molecules that contain it. researchgate.net Fluorene and its derivatives are known for their fluorescence, making them valuable in the development of organic light-emitting diodes (OLEDs) and other optoelectronic materials. rsc.org The combination of the robust fluorene framework with the reactive propiolamide (B17871) group in N-(2-fluorenyl)propiolamide creates a molecule with a distinct set of characteristics poised for exploration.

Evolution of Research on Propiolamides and Fluorenyl Analogs

Research into propiolamides, amides derived from propiolic acid, has been driven by their utility as synthetic intermediates. The terminal alkyne of the propiolamide group is particularly reactive and can participate in a variety of coupling reactions, cycloadditions, and polymerization reactions. scispace.com This reactivity allows for the construction of more complex molecular architectures.

Concurrently, the study of fluorenyl analogs has been a vibrant area of research. A well-known derivative, N-(2-fluorenyl)acetamide (2-AAF), has been extensively studied for its biological activity. sigmaaldrich.comnih.govepa.govnih.gov While structurally similar to N-(2-fluorenyl)propiolamide, the replacement of the acetyl group with a propioloyl group significantly alters the molecule's electronic properties and reactivity, opening up new avenues for investigation that diverge from the path of its more famous relative. The synthesis of various fluorene derivatives, including those with carboxylic acid and other functional groups, has been a subject of interest for developing new materials and biologically active compounds. researchgate.netkoreascience.kr

Fundamental Academic Significance of N-(2-fluorenyl)propiolamide

The academic significance of N-(2-fluorenyl)propiolamide lies in its potential as a molecular scaffold for creating novel materials and probes. The fluorene unit provides a rigid, fluorescent core, while the propiolamide group offers a versatile handle for further chemical modification. This combination allows for the systematic tuning of the molecule's properties, such as its fluorescence emission, solubility, and binding affinity for other molecules.

The presence of the alkyne functionality is of particular interest for "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. This makes N-(2-fluorenyl)propiolamide an attractive building block for creating complex supramolecular structures, polymers, and bioconjugates.

Current Research Landscape and Future Directions in N-(2-fluorenyl)propiolamide Studies

Current research on N-(2-fluorenyl)propiolamide and related compounds is focused on exploring its synthetic utility and characterizing its physical and chemical properties. While specific studies on N-(2-fluorenyl)propiolamide itself are not extensively documented in publicly available literature, the broader fields of propiolamide and fluorene chemistry suggest several promising future directions.

Future research will likely involve:

Exploring its reactivity: Investigating the participation of the alkyne in various chemical transformations to synthesize novel heterocyclic compounds and polymers.

Photophysical studies: Characterizing its fluorescence properties and exploring its potential as a fluorescent probe or in organic electronics.

Materials science applications: Utilizing it as a monomer for the synthesis of new polymers with unique thermal and electronic properties.

Supramolecular chemistry: Studying its self-assembly behavior and its ability to form well-defined nanostructures.

As synthetic methodologies and analytical techniques continue to advance, a deeper understanding of the fundamental properties and potential applications of N-(2-fluorenyl)propiolamide is expected to emerge.

Data Tables

Table 1: Chemical and Physical Properties of N-(2-fluorenyl)propiolamide nih.gov

| Property | Value |

| Molecular Formula | C₁₆H₁₁NO |

| Molecular Weight | 233.26 g/mol |

| IUPAC Name | N-(9H-fluoren-2-yl)prop-2-ynamide |

| CAS Number | 60550-90-5 |

| Appearance | Not specified in available data |

| Melting Point | Not specified in available data |

| Solubility | Not specified in available data |

Structure

3D Structure

Properties

CAS No. |

60550-90-5 |

|---|---|

Molecular Formula |

C16H11NO |

Molecular Weight |

233.26 g/mol |

IUPAC Name |

N-(9H-fluoren-2-yl)prop-2-ynamide |

InChI |

InChI=1S/C16H11NO/c1-2-16(18)17-13-7-8-15-12(10-13)9-11-5-3-4-6-14(11)15/h1,3-8,10H,9H2,(H,17,18) |

InChI Key |

QJWPHGSMDZSKOP-UHFFFAOYSA-N |

Canonical SMILES |

C#CC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N 2 Fluorenyl Propiolamide

Strategic Approaches to N-(2-fluorenyl)propiolamide Synthesis

The construction of N-(2-fluorenyl)propiolamide hinges on two critical steps: the functionalization of the fluorene (B118485) core and the subsequent formation of the amide bond.

Friedel-Crafts Reactions for Fluorene Functionalization in N-(2-fluorenyl)propiolamide Precursors

The introduction of functional groups onto the fluorene skeleton is a key preliminary step in the synthesis of N-(2-fluorenyl)propiolamide precursors. The Friedel-Crafts reaction is a classic and effective method for this purpose. researchgate.net Specifically, Friedel-Crafts acylation can be employed to introduce an acetyl group onto the fluorene ring. rsc.orgrsc.org

The position of acylation on the fluorene ring is influenced by the reaction conditions and the presence of existing substituents. rsc.org Monoacetylation of 9H-fluorene typically yields a mixture of 2-acetyl- and 4-acetyl-9H-fluorene, with the 2-substituted isomer being the major product in many cases. researchgate.net For the synthesis of N-(2-fluorenyl)propiolamide, the precursor 2-aminofluorene (B1664046) is required. This can be prepared from 2-acetylfluorene (B1664035) through various synthetic routes.

The choice of Lewis acid catalyst, solvent, temperature, and reaction time are all critical parameters that can be adjusted to optimize the yield and selectivity of the desired 2-acetylfluorene precursor. researchgate.net For instance, using acetyl chloride as the acylating agent and aluminum chloride as the catalyst in solvents like dichloroethane or carbon disulfide can lead to high yields of the desired product. researchgate.net

A study on the Friedel-Crafts acylation of fluorene with methyl α-chloro-α-(methylthio)acetate demonstrated the synthesis of methyl α-methylthio-2-fluoreneacetate, a precursor for 2-(2-fluorenyl)propanoic acid, highlighting the utility of this reaction in functionalizing the 2-position of fluorene. koreascience.kr

| Solvent | Temperature (°C) | Reaction Time (h) | Major Products | Notes |

|---|---|---|---|---|

| Chloroalkanes | Reflux | - | 2-acetyl- and 4-acetyl-9H-fluorene | 2-acetyl isomer predominates. |

| Nitromethane | - | - | Monoacetyl derivatives only | Diacetylation is not observed. |

| Carbon Disulfide | Reflux | - | 2,7-diacetyl-9H-fluorene in addition to monoacetylated products | Yield of diacetyl derivative can be significant. |

| Dichloroethane (with excess reagents) | Reflux | - | Exclusively 2,7-diacetyl-9H-fluorene | High yields (>97%) can be achieved. |

Amide Bond Formation Techniques for N-(2-fluorenyl)propiolamide Synthesis

The formation of the amide bond is a fundamental transformation in organic synthesis. numberanalytics.comrsc.org The most common method for preparing amides is the reaction of a carboxylic acid or its activated derivative with an amine. numberanalytics.comlibretexts.org In the context of N-(2-fluorenyl)propiolamide synthesis, this involves the reaction of 2-aminofluorene with propiolic acid or one of its activated forms.

Several techniques can be employed for this amide bond formation:

Acid Halide Method: Propioloyl chloride, the acid chloride of propiolic acid, can react readily with 2-aminofluorene to form N-(2-fluorenyl)propiolamide. This is often a high-yielding reaction, but care must be taken as hydrogen halide is produced as a byproduct, which may require the use of a base to neutralize.

Coupling Reagent-Mediated Methods: A wide variety of coupling reagents are available to facilitate the direct reaction between a carboxylic acid and an amine. numberanalytics.com These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. numberanalytics.com Common classes of coupling reagents include carbodiimides (e.g., DCC, EDCI), uronium salts (e.g., HATU, HBTU), and phosphonium (B103445) salts (e.g., BOP, PyBOP). The choice of coupling reagent and reaction conditions (solvent, temperature, additives) can significantly impact the reaction's efficiency and yield. numberanalytics.com

Direct Condensation: While possible, the direct reaction of propiolic acid and 2-aminofluorene to form the amide bond typically requires harsh conditions, such as high temperatures, and is often less efficient than other methods. numberanalytics.comlibretexts.org

| Reagent Class | Examples | General Characteristics |

|---|---|---|

| Carbodiimides | DCC (N,N'-dicyclohexylcarbodiimide), EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Widely used, but can lead to byproduct formation (e.g., N-acylurea) that can be difficult to remove. |

| Uronium/Guanidinium Salts | HATU, HBTU, HCTU, TBTU | Highly efficient, often used in peptide synthesis, generally lead to cleaner reactions and higher yields. |

| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyBOP | Effective for sterically hindered substrates and can suppress racemization in chiral systems. |

| Other | CDI (N,N'-Carbonyldiimidazole) | A mild and effective reagent. |

Palladium-Catalyzed Reactions and Annulations Involving Propiolamide (B17871) Derivatives

Palladium catalysis offers a powerful toolkit for the synthesis and modification of complex organic molecules, including those with a fluorenylpropiolamide scaffold. rsc.orgnih.gov These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Sonogashira Coupling and Heck Reactions for Fluorenylpropiolamide Scaffolds

The Sonogashira coupling reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.org This reaction is highly valuable for synthesizing arylalkynes. In the context of N-(2-fluorenyl)propiolamide, a Sonogashira coupling could be envisioned between a halogenated N-(2-fluorenyl)amide and a terminal alkyne, or between 2-halofluorene and a propiolamide derivative. The reaction is typically carried out under mild conditions and tolerates a wide range of functional groups. wikipedia.org

The Heck reaction, another palladium-catalyzed cross-coupling reaction, involves the reaction of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org While the direct application to N-(2-fluorenyl)propiolamide itself might be less common, domino Heck reactions involving propiolamides have been reported, leading to the formation of complex heterocyclic structures. researchgate.net For instance, a domino Heck-Suzuki reaction of propiolamides with aryl or vinyl boronic acids has been demonstrated. researchgate.net

Stereoselective Syntheses of N-(2-fluorenyl)propiolamide Analogs

The development of stereoselective synthetic methods is crucial for producing enantiomerically pure compounds, which is of particular importance in medicinal chemistry. While specific examples for the stereoselective synthesis of N-(2-fluorenyl)propiolamide analogs are not extensively documented in the provided search results, general principles of stereoselective synthesis can be applied.

For instance, the use of chiral catalysts or auxiliaries in the key bond-forming steps can induce stereoselectivity. In the context of palladium-catalyzed reactions, the use of chiral phosphine (B1218219) ligands can lead to enantiomerically enriched products. nih.gov Furthermore, stereoselective reduction of the alkyne moiety in N-(2-fluorenyl)propiolamide could lead to the formation of either the (E)- or (Z)-acrylamide analog, depending on the chosen reducing agent and reaction conditions. A transition-metal-free, trans-selective semireduction of propiolamides to (E)-acrylamides has been reported using pinacolborane and potassium tert-butoxide. ktslaw.com

Novel Propiolamide Derivatization Strategies

The propiolamide functional group is a versatile handle for further chemical modifications, allowing for the synthesis of a diverse range of derivatives. acs.org Derivatization can be used to alter the electronic properties, steric bulk, and biological activity of the parent molecule.

One approach to derivatization involves reactions at the terminal alkyne. For example, the aforementioned palladium-catalyzed cross-coupling reactions can be used to introduce various substituents at the alkyne terminus.

Another strategy involves the transformation of the amide functionality itself. For instance, amides can be reduced to amines using strong reducing agents like lithium aluminum hydride. libretexts.org

Furthermore, novel multicomponent reactions offer efficient pathways to complex propiolamide derivatives. A palladium-catalyzed three-component reaction of terminal alkynes, isonitriles, and sodium carboxylates has been developed for the synthesis of N-acyl propiolamides. acs.org This method provides a convenient and atom-economical route to a variety of substituted propiolamides under mild conditions. acs.org

Electrophilic Alkynylation and Radical Alkynylation Approaches

The formation of the amide bond in N-(2-fluorenyl)propiolamide can be conceptually approached through either electrophilic or radical-based strategies.

Electrophilic Acylation: A primary and conventional method for the synthesis of amides is the electrophilic acylation of an amine. In the context of N-(2-fluorenyl)propiolamide, this would involve the reaction of 2-aminofluorene with an activated propiolic acid derivative, most commonly propioloyl chloride. The nitrogen atom of the amino group on the fluorene ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the stable amide bond. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen chloride byproduct.

Table 1: Hypothetical Electrophilic Acylation for N-(2-fluorenyl)propiolamide Synthesis

| Reactant 1 | Reactant 2 | Reagent/Catalyst | Product |

|---|

Radical Alkynylation: The field of radical chemistry has seen significant advancements, offering alternative pathways for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgnih.gov Radical alkynylation, while less conventional for amide synthesis, presents a conceptually distinct approach. rsc.org This could hypothetically involve the generation of a fluorenylaminyl radical or a related fluorene-based radical species, which could then react with an alkynylating agent. nih.gov

Recent developments in photoredox and transition metal catalysis have enabled the use of milder conditions for radical generation and alkynylation. nih.govbeilstein-journals.org For instance, alkynylsulfones and hypervalent iodine reagents, such as alkynylbenziodoxoles, have been developed as effective radical alkynylation reagents. beilstein-journals.orgnih.govnih.gov A plausible, though not yet reported, radical-based synthesis could involve the reaction of a fluorene-derived radical precursor with such an alkynylating agent. nih.gov

Biocompatible Amide Bond Formation with β-Silyl Alkynoates for N-(2-fluorenyl)propiolamide Conjugates

A significant advancement in amide bond formation is the use of β-silyl alkynoates, which offers a biocompatible and highly selective method. This approach is particularly relevant for the synthesis of bioconjugates, where mild reaction conditions are paramount. The reaction proceeds through the activation of an ester group by a neighboring alkynyl group. A bulky triisopropylsilane (B1312306) (TIPS) group on the alkyne prevents undesirable side reactions.

This methodology demonstrates high chemoselectivity for amines, making it compatible with a wide array of substrates. The reaction can proceed in aqueous solutions and at moderate temperatures, highlighting its biocompatibility. For the synthesis of N-(2-fluorenyl)propiolamide or its conjugates, 2-aminofluorene could be reacted with a β-silyl alkynoate. This method's ability to preserve stereochemistry and the potential for subsequent "click" reactions with the alkyne moiety make it a versatile tool for creating complex fluorene-based molecules.

Green Chemistry Principles and Sustainable Synthesis of N-(2-fluorenyl)propiolamide

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, avoid hazardous substances, and improve energy efficiency. ucl.ac.uk Several sustainable strategies can be envisioned for the synthesis of N-(2-fluorenyl)propiolamide.

Catalyst-Free and Solvent-Free Reactions: Some N-acylation reactions can be performed under catalyst-free and solvent-free conditions, significantly reducing the environmental impact. researchgate.netresearchgate.netsemanticscholar.org For example, heating a mixture of the amine and the acylating agent directly can lead to the desired amide in high yield. researchgate.netsemanticscholar.org Another approach involves the use of ultrasound irradiation to promote the reaction without the need for a catalyst or solvent. orientjchem.org

Aqueous and Biocatalytic Methods: Performing reactions in water is a key goal of green chemistry. nih.gov Methodologies for N-acylation in water have been developed, sometimes utilizing microwave irradiation to accelerate the reaction. nih.gov Furthermore, enzymatic approaches offer a highly sustainable route to amide bond formation. nih.govrsc.org Lipases, for instance, can catalyze the amidation of carboxylic acids with amines in green solvents like cyclopentyl methyl ether, often with high efficiency and selectivity. nih.gov

Table 2: Green Chemistry Approaches for Amide Synthesis

| Green Strategy | Description | Potential Application for N-(2-fluorenyl)propiolamide |

|---|---|---|

| Catalyst-Free Synthesis | Reaction proceeds without a catalyst, often under thermal conditions. researchgate.net | Reaction of 2-aminofluorene with a propiolic acid derivative by heating. |

| Ultrasound-Assisted Synthesis | Use of ultrasonic waves to promote the reaction, often solvent-free. orientjchem.org | Sonication of a mixture of 2-aminofluorene and an acylating agent. orientjchem.org |

| Aqueous Synthesis | Using water as the reaction solvent. nih.gov | Reaction of 2-aminofluorene in an aqueous medium, possibly with microwave assistance. nih.gov |

Exploration of Analogous Fluorene-Propiolamide Architectures

The core structure of N-(2-fluorenyl)propiolamide can be modified to create a range of analogous fluorene-propiolamide architectures. These analogs can be synthesized to explore structure-property relationships for various applications. For instance, the fluorene ring system can be substituted at different positions, or the propiolamide moiety can be altered.

Research into related fluorene derivatives provides insights into the synthesis of such analogs. For example, the synthesis of 2-(2-fluorenyl)propanoic acid has been reported, which involves a Friedel-Crafts reaction followed by several transformation steps. koreascience.kr While not a propiolamide, this demonstrates the functionalization of the fluorene core at the 2-position. The synthesis of quinoidal fluorenofluorenes showcases the construction of more complex, fused-ring systems based on the fluorene motif. nih.gov By employing similar synthetic strategies, a variety of fluorene-propiolamide analogs with different electronic and steric properties could be accessed.

Advanced Spectroscopic and Structural Elucidation of N 2 Fluorenyl Propiolamide

High-Resolution NMR Spectroscopy for N-(2-fluorenyl)propiolamide Structure Determination

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of N-(2-fluorenyl)propiolamide in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecular skeleton and the determination of its conformational preferences.

The ¹H NMR spectrum of N-(2-fluorenyl)propiolamide is expected to exhibit distinct signals corresponding to the aromatic protons of the fluorenyl ring, the methylene (B1212753) protons at the C9 position, the amide proton, and the acetylenic proton. The chemical shifts of the fluorenyl protons are influenced by the electron-withdrawing nature of the amide substituent and the anisotropic effects of the aromatic system. Based on data from related fluorene (B118485) compounds, the protons on the substituted ring are expected to be shifted downfield compared to those on the unsubstituted ring. bmrb.iochemicalbook.com The amide proton (N-H) is anticipated to appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration due to hydrogen bonding. The acetylenic proton (C≡C-H) is expected to resonate in a characteristic upfield region for alkynes.

¹³C NMR spectroscopy complements the ¹H NMR data by providing insights into the carbon framework. kpi.ua The spectrum will display signals for the sp-hybridized carbons of the alkyne, the carbonyl carbon of the amide, and the twelve aromatic carbons of the fluorenyl moiety, in addition to the sp³-hybridized C9 carbon. The chemical shifts of the aromatic carbons provide information about the electronic distribution within the fluorene ring system. chemicalbook.com Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be employed to differentiate between CH, CH₂, and CH₃ groups, aiding in the definitive assignment of the carbon signals. pg.edu.pl

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for N-(2-fluorenyl)propiolamide

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Fluorenyl-H | 7.0 - 8.0 | Multiplets | Aromatic region, specific shifts depend on position. |

| C9-H₂ | ~3.9 | Singlet | Methylene bridge protons. bmrb.io |

| N-H | Variable | Broad Singlet | Dependent on solvent and concentration. |

| C≡C-H | ~2.0 - 3.0 | Singlet | Characteristic acetylenic proton shift. |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for N-(2-fluorenyl)propiolamide

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C=O | ~160 - 170 | Amide carbonyl. |

| Fluorenyl-C | ~110 - 145 | Aromatic carbons. chemicalbook.com |

| C≡C | ~70 - 90 | Acetylenic carbons. |

| C9 | ~37 | Methylene bridge carbon. bmrb.io |

Mass Spectrometry Techniques for N-(2-fluorenyl)propiolamide Characterization and Impurity Profiling

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of N-(2-fluorenyl)propiolamide, as well as for identifying and quantifying impurities. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), can provide the exact mass of the molecule with high precision, allowing for the unambiguous determination of its molecular formula (C₁₆H₁₁NO). nih.gov

Tandem mass spectrometry (MS/MS) is employed to probe the fragmentation pathways of the protonated molecule, yielding valuable structural information. The fragmentation pattern can help to confirm the connectivity of the fluorenyl and propiolamide (B17871) moieties. Expected fragmentation pathways would likely involve the cleavage of the amide bond, leading to the formation of a stable fluorenyl-containing fragment and a smaller fragment corresponding to the propioloyl group. The analysis of these fragment ions can be instrumental in distinguishing N-(2-fluorenyl)propiolamide from potential isomeric impurities.

Furthermore, techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are invaluable for impurity profiling. These hyphenated techniques allow for the separation of N-(2-fluorenyl)propiolamide from starting materials, by-products, and degradation products, followed by their individual mass spectrometric analysis for identification.

X-ray Crystallography for Crystalline Forms and Cocrystals of N-(2-fluorenyl)propiolamide

The crystal structure of N-(2-fluorenyl)propiolamide is expected to be stabilized by a network of intermolecular hydrogen bonds involving the amide N-H donor and the carbonyl C=O acceptor. These interactions are likely to play a crucial role in directing the molecular packing. The planar fluorenyl moieties may engage in π-π stacking interactions, further contributing to the stability of the crystal lattice.

The study of different crystalline forms, or polymorphs, is critical as they can exhibit distinct physical properties. Polymorphism can be investigated by growing crystals under various conditions (e.g., different solvents, temperatures). The formation of cocrystals, where N-(2-fluorenyl)propiolamide crystallizes with another molecule (a coformer), can also be explored to modify its solid-state properties. X-ray diffraction would be the primary technique to characterize these different solid forms.

Vibrational Spectroscopy (IR and Raman) in Conformational Analysis of N-(2-fluorenyl)propiolamide

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers a detailed fingerprint of the functional groups and conformational states of N-(2-fluorenyl)propiolamide. nih.gov These methods are based on the absorption (IR) or scattering (Raman) of light by molecular vibrations.

The IR spectrum of N-(2-fluorenyl)propiolamide is expected to show characteristic absorption bands for the various functional groups present. Key vibrational modes include:

N-H stretch: A sharp band around 3300 cm⁻¹, indicative of the amide N-H group. Its position can be sensitive to hydrogen bonding.

C≡C-H stretch: A sharp, relatively weak band around 3300 cm⁻¹.

C≡C stretch: A weak to medium band in the region of 2100-2260 cm⁻¹.

C=O stretch (Amide I): A strong, characteristic band around 1650-1680 cm⁻¹.

N-H bend (Amide II): A medium to strong band around 1550 cm⁻¹.

Aromatic C-H and C=C stretches: Multiple bands in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

Raman spectroscopy provides complementary information. nih.gov The symmetric vibrations of the fluorenyl ring and the C≡C triple bond are expected to give rise to strong Raman signals. The conformational flexibility of the molecule, particularly rotation around the C-N amide bond, can lead to changes in the vibrational spectra, making these techniques useful for conformational analysis. Two-dimensional infrared (2D IR) spectroscopy could be a powerful tool to study the coupling between different vibrational modes and the conformational dynamics of the molecule in solution. nih.gov

Interactive Data Table: Predicted Key Vibrational Frequencies for N-(2-fluorenyl)propiolamide

| Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch | IR | ~3300 | Sharp, Medium |

| C≡C-H stretch | IR, Raman | ~3300 | Sharp, Weak (IR), Strong (Raman) |

| C≡C stretch | IR, Raman | ~2150 | Weak (IR), Strong (Raman) |

| C=O stretch (Amide I) | IR, Raman | ~1660 | Strong (IR), Medium (Raman) |

| N-H bend (Amide II) | IR | ~1550 | Medium-Strong |

| Aromatic C=C stretch | IR, Raman | 1450-1600 | Multiple bands |

Chiroptical Spectroscopy for Enantiomeric Purity and Stereochemical Assignments of N-(2-fluorenyl)propiolamide Analogs

While N-(2-fluorenyl)propiolamide itself is achiral, the introduction of a chiral center, for instance, by substitution on the fluorene ring or by using a chiral propiolic acid derivative, would lead to enantiomeric forms. In such cases, chiroptical spectroscopy techniques, such as circular dichroism (CD) and vibrational circular dichroism (VCD), would be essential for determining the enantiomeric purity and assigning the absolute stereochemistry of these analogs.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of chromophores, such as the aromatic fluorenyl system, and can be used to distinguish between enantiomers.

VCD, the vibrational counterpart to electronic CD, measures the differential absorption of left and right circularly polarized infrared light. It provides stereochemical information based on the vibrational modes of the molecule. The VCD spectra of chiral analogs of N-(2-fluorenyl)propiolamide would exhibit characteristic positive and negative bands that are mirror images for the two enantiomers, allowing for their differentiation and the determination of enantiomeric excess. Theoretical calculations of CD and VCD spectra for a given enantiomer can be compared with experimental data to assign the absolute configuration. Although no specific data for chiral analogs of N-(2-fluorenyl)propiolamide are currently available, these techniques represent the gold standard for the stereochemical elucidation of such derivatives.

Reactivity Profiles and Reaction Mechanisms of N 2 Fluorenyl Propiolamide

Nucleophilic and Electrophilic Reactions of the Propiolamide (B17871) Moiety

The propiolamide moiety in N-arylpropiolamides, including the N-(2-fluorenyl) derivative, exhibits dual reactivity, capable of participating in both nucleophilic and electrophilic reactions. The electron-withdrawing nature of the amide group polarizes the alkyne, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles. Conversely, the π-system of the alkyne can act as a nucleophile, particularly in the presence of strong electrophiles.

The electrophilicity of the β-carbon of the propiolamide is a key feature in its reactivity. This is exemplified in reactions with various nucleophiles. While specific studies on N-(2-fluorenyl)propiolamide are not extensively documented, the general reactivity of N-arylpropiolamides suggests that it would readily undergo nucleophilic addition reactions.

In the context of electrophilic reactions, the alkyne of the propiolamide can be activated by strong acids or other electrophilic species. For instance, in the presence of a superelectrophile, the triple bond can be protonated, initiating further transformations. The reaction of N,3-diarylpropiolamides with arenes in the presence of triflic acid (TfOH) to form 4,4-diaryl-3,4-dihydroquinolin-2(1H)-ones is a testament to this electrophilic activation. nih.gov This type of reaction underscores the potential for the N-(2-fluorenyl)propiolamide to engage in similar electrophilically driven cyclizations.

Cycloaddition Reactions and Ring-Forming Transformations

The propiolamide functionality is an excellent substrate for a variety of cycloaddition and ring-forming reactions, leading to the synthesis of diverse heterocyclic structures. These transformations often leverage the inherent reactivity of the activated alkyne.

N-arylpropiolamides can participate in various coupling cyclization reactions. While specific [2+n] cycloadditions involving N-(2-fluorenyl)propiolamide are not detailed in the available literature, the general reactivity of the propiolamide moiety suggests its potential as a partner in such transformations. For example, multicomponent reactions involving arynes have been shown to proceed via formal [2+2+2] cycloadditions to construct complex heterocyclic systems like cinnolines. sigmaaldrich.com

A significant ring-forming transformation of N-arylpropiolamides is their conversion into spirolactams. This is particularly relevant given the fluorenyl group in the target molecule. Gold-catalyzed dearomative spirocyclization of N-aryl alkynamides has been reported to yield spirolactams. nih.gov In this process, a gold catalyst activates the alkyne, facilitating an intramolecular attack from the aryl ring to form the spirocyclic system. The reaction is sensitive to the electronic nature of the aryl group, with electron-donating substituents generally favoring the transformation. nih.gov

Another approach to spiro-compounds involves the copper-catalyzed oxidative ipso-annulation of N-(p-methoxyaryl)propiolamides with 1,3-diketones, which furnishes diketoalkylated spiro[4.5]trienones. This reaction proceeds through a dearomatization process initiated by an oxidant.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product Type | Reference |

| N-Aryl Alkynamide | - | Au(PPh3)Cl/AgOTf | Spirolactam | nih.gov |

| N-(p-Methoxyaryl)propiolamide | 1,3-Diketone | Cu(OAc)2/(NH4)2S2O8 | Diketoalkyl Spiro[4.5]trienone |

Metal-Catalyzed Transformations of N-(2-fluorenyl)propiolamide

Metal catalysts play a crucial role in expanding the synthetic utility of propiolamides, enabling a range of selective transformations.

A significant advancement in the chemistry of propiolamides is the development of a transition-metal-free method for their semireduction. Specifically, primary and secondary propiolamides can be selectively reduced to the corresponding (E)-cinnamamides in high yields and with excellent stereoselectivity using pinacolborane in the presence of catalytic potassium tert-butoxide. This reaction is notable for its mild conditions and use of inexpensive reagents. Mechanistic studies suggest that the reaction proceeds through the formation of a Lewis acid-base complex, which facilitates a hydride transfer to the α-carbon followed by a trans-protonation. This methodology has been successfully applied to a variety of N-substituted propiolamides, including those with bulky N-substituents like N-isopropyl and N-phenyl, which are well-tolerated.

| Substrate | Reagents | Product | Yield | E/Z Selectivity | Reference |

| Secondary Propiolamides | Pinacolborane, Potassium tert-butoxide | (E)-Cinnamamides | Good to Excellent | >99:1 |

Computational and Experimental Mechanistic Studies of N-(2-fluorenyl)propiolamide Reactivity

While specific computational and detailed experimental mechanistic studies on N-(2-fluorenyl)propiolamide are not prevalent in the literature, investigations into related N-aryl amides and alkynes provide valuable insights into its potential reaction pathways.

For instance, mechanistic studies on the photomediated ring contraction of N-arylated saturated azacycles have revealed the importance of electron richness on the nitrogen atom for light absorption and subsequent reactivity. These studies, which combine kinetic experiments, isotope effects, and DFT calculations, propose an electron transfer/proton transfer (ET/PT) mechanism. Such findings suggest that the electronic properties of the fluorenyl group in N-(2-fluorenyl)propiolamide would significantly influence its photochemical reactivity.

Computational studies on other systems, such as the ene reaction of nitrosoarenes, have demonstrated the power of theoretical calculations in elucidating reaction trajectories and identifying transient intermediates. Similar computational approaches could be invaluable in predicting the reactivity and regioselectivity of reactions involving N-(2-fluorenyl)propiolamide. For example, DFT calculations could model the transition states for nucleophilic attack on the propiolamide moiety or for metal-catalyzed transformations, providing a deeper understanding of the factors controlling these processes.

Theoretical and Computational Studies of N 2 Fluorenyl Propiolamide

Quantum Mechanical Calculations of Electronic Structure and Energetics

The electronic structure of fluorene-based molecules is of significant interest due to their potential applications in materials science, such as in dye-sensitized solar cells. rsc.org DFT calculations can determine key parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy difference between HOMO and LUMO, the HOMO-LUMO gap, is a critical factor in determining the molecule's electronic properties and reactivity. For instance, in related diarylamine-fluorene dyes, the nature of the π-spacer was found to significantly influence the electronic structure and the efficiency of dye-sensitized solar cells. rsc.org

Systematic quantum mechanics/molecular mechanics (QM/MM) investigations on complex systems, such as the FeMo cofactor of nitrogenase, highlight the power of these methods to unravel intricate electronic structure changes during chemical reactions. nih.gov These studies analyze how redox events, protonation, and ligand binding affect the local and global electronic structure. nih.gov While not directly on N-(2-fluorenyl)propiolamide, these approaches demonstrate the potential to understand its reactivity by examining the electronic changes upon interaction with other molecules or surfaces.

The energetics of the molecule, including its conformational stability and reaction energies, can also be predicted. By calculating the total energy of different conformers, the most stable three-dimensional structure of N-(2-fluorenyl)propiolamide can be identified. This information is crucial for understanding how the molecule interacts with its environment.

Molecular Dynamics Simulations of N-(2-fluorenyl)propiolamide in Solvation and Complex Environments

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of N-(2-fluorenyl)propiolamide over time, particularly in solution or when interacting with other molecules. mdpi.com These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular motion and interactions on a femtosecond timescale. researchgate.net

A key application of MD simulations is to understand the solvation of a molecule. The way solvent molecules, such as water or organic solvents, arrange themselves around N-(2-fluorenyl)propiolamide can significantly affect its properties and reactivity. pitt.edu MD simulations can reveal the structure of the solvation shells, the strength of solute-solvent interactions, and the dynamics of the solvent molecules themselves. dntb.gov.ua For instance, simulations can show whether certain parts of the molecule are preferentially solvated and how this influences its conformational flexibility. The accuracy of these simulations is dependent on the force fields used to describe the interactions between atoms. mdpi.com

In more complex environments, such as when N-(2-fluorenyl)propiolamide is in the presence of other molecules or biological macromolecules, MD simulations can model the interactions and dynamic processes that occur. mdpi.com This can be particularly useful for understanding how the molecule might behave in a biological system or as part of a larger molecular assembly. The computational cost of these simulations can be high, especially for large systems or long simulation times. pitt.edu

| Simulation Parameter | Description | Relevance to N-(2-fluorenyl)propiolamide |

| Force Field | A set of parameters that define the potential energy of the system as a function of atomic coordinates. | Determines the accuracy of the simulated interactions between the atoms of N-(2-fluorenyl)propiolamide and its environment. |

| Solvent Model | Representation of the solvent, which can be explicit (individual solvent molecules) or implicit (a continuous medium). pitt.edu | Crucial for accurately capturing the effects of the solvent on the conformation and dynamics of N-(2-fluorenyl)propiolamide. pitt.edu |

| Simulation Time | The duration of the simulated molecular motion. | Needs to be long enough to capture the relevant biological or chemical processes of interest. |

| Ensemble | The statistical mechanical ensemble (e.g., NVT, NPT) that defines the thermodynamic state of the system. | Ensures that the simulation is run under conditions that are relevant to the system being studied (e.g., constant temperature and pressure). |

Density Functional Theory (DFT) for Spectroscopic Property Prediction of N-(2-fluorenyl)propiolamide

Density Functional Theory (DFT) is a widely used computational method for predicting the spectroscopic properties of molecules with a good balance of accuracy and computational cost. nih.govaps.org By calculating the electronic structure of N-(2-fluorenyl)propiolamide, DFT can predict various spectra, including infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra.

The prediction of vibrational frequencies from DFT calculations can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes. This can confirm the molecular structure and provide insights into the strength of chemical bonds within the molecule. For fluorenone derivatives, DFT calculations have been used to compute FTIR data which were found to be in good agreement with experimental results. nih.govresearchgate.net

UV-Vis absorption spectra, which are related to electronic transitions between molecular orbitals, can also be predicted using time-dependent DFT (TD-DFT). rsc.org These calculations can help to understand the color of the compound and its photophysical properties. For example, in the study of diarylamine-fluorene dyes, TD-DFT calculations were able to explain the red shift in the absorption spectrum observed experimentally. rsc.org

DFT can also be used to calculate NMR chemical shifts. By comparing the calculated and experimental NMR spectra, the chemical structure of N-(2-fluorenyl)propiolamide can be confirmed, and the electronic environment of each atom can be inferred.

| Spectroscopic Property | DFT Calculation Method | Information Gained |

| Infrared (IR) Spectrum | Calculation of vibrational frequencies. | Identification of functional groups and bond strengths. |

| UV-Visible Spectrum | Time-Dependent DFT (TD-DFT) for electronic transitions. scispace.com | Understanding of electronic structure, color, and photophysical properties. rsc.org |

| NMR Spectrum | Calculation of nuclear shielding tensors. | Confirmation of chemical structure and electronic environment of atoms. |

Quantitative Structure-Reactivity Relationships (QSRR) for N-(2-fluorenyl)propiolamide Analogs

Quantitative Structure-Reactivity Relationships (QSRR) are models that aim to correlate the chemical structure of a series of compounds with their reactivity. chemrxiv.org For analogs of N-(2-fluorenyl)propiolamide, QSRR studies can be developed to predict their reactivity in various chemical reactions.

The first step in a QSRR study is to define a set of molecular descriptors that quantify the structural features of the molecules. These descriptors can be based on the molecule's topology, geometry, or electronic properties. For example, descriptors can include the number of certain functional groups, molecular weight, or quantum chemical parameters like HOMO and LUMO energies. chemrxiv.org

Once the descriptors are calculated for a series of analogs with known reactivity data, statistical methods such as multiple linear regression or machine learning algorithms are used to build a mathematical model that relates the descriptors to the reactivity. chemrxiv.org This model can then be used to predict the reactivity of new, untested analogs of N-(2-fluorenyl)propiolamide.

QSRR models can be valuable tools in the design of new compounds with desired reactivity profiles, saving time and resources by prioritizing the synthesis of the most promising candidates. chemrxiv.org The interpretability of these models can also provide insights into the structural features that are most important for determining the reactivity of this class of compounds. researchgate.net

In Silico Modeling of Molecular Interactions for N-(2-fluorenyl)propiolamide (e.g., enzyme active sites in in vitro systems)

In silico modeling techniques, such as molecular docking and molecular dynamics simulations, are powerful tools for investigating the interactions of N-(2-fluorenyl)propiolamide with biological macromolecules, such as enzymes. nih.gov These methods can provide detailed insights into how the molecule might bind to a protein's active site and what types of interactions are involved.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, typically a protein. nih.gov The process involves sampling a large number of possible binding poses and scoring them based on a scoring function that estimates the binding affinity. For N-(2-fluorenyl)propiolamide, docking studies could be used to identify potential protein targets and to understand the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.gov

Following docking, molecular dynamics simulations can be used to refine the binding pose and to study the dynamic stability of the ligand-protein complex over time. nih.gov These simulations can reveal how the protein and the ligand adapt to each other upon binding and can provide a more accurate estimate of the binding free energy. For instance, studies on the interaction of various compounds with human serum albumin have utilized molecular docking supplemented with MD simulations to assess binding propensity. nih.gov

These in silico models are instrumental in rational drug design and in understanding the molecular basis of a compound's biological activity. By elucidating the interactions at the atomic level, they can guide the design of more potent and selective analogs of N-(2-fluorenyl)propiolamide.

| Computational Technique | Purpose | Key Information Provided |

| Molecular Docking | Predicts the binding mode of a ligand to a receptor. | Preferred binding orientation, scoring of binding affinity, key intermolecular interactions. nih.gov |

| Molecular Dynamics (MD) Simulations | Simulates the time evolution of a molecular system. | Dynamic stability of the ligand-receptor complex, conformational changes upon binding, refined binding free energy calculations. nih.gov |

Comprehensive Review Finds No Specific Non-Clinical Biological Activity Data for Propiolamide (B17871), N-(2-fluorenyl)-

Despite a thorough search of scientific literature and databases, no specific studies detailing the non-clinical biological activities and molecular mechanisms of the chemical compound Propiolamide, N-(2-fluorenyl)- were identified. The requested detailed analysis of its enzyme inhibition properties, its use as a chemical probe, and its interactions with non-human cellular models cannot be fulfilled based on currently available public data.

While the chemical structure of Propiolamide, N-(2-fluorenyl)- is known nih.govbuyersguidechem.comalfa-chemistry.com, and information exists for related fluorene (B118485) derivatives, there is a notable absence of published research specifically investigating the biological profile of this compound as per the requested outline.

Searches for enzyme inhibition studies, including kinetics and mechanisms, for Propiolamide, N-(2-fluorenyl)- or its analogues yielded no direct results. Research on other N-acylaminofluorenes, such as the carcinogen N-(2-Fluorenyl)acetamide (2-AAF) sigmaaldrich.com, has focused on its metabolic activation and DNA adduct formation rather than specific enzyme inhibition in the context of therapeutic mechanisms sigmaaldrich.com. Studies on other, structurally distinct, enzyme inhibitors are available but are not applicable here nih.govnih.govyoutube.com.

Similarly, there is no evidence of Propiolamide, N-(2-fluorenyl)- being designed or utilized as a fluorescent or reactive chemical probe. The fluorene scaffold itself is a component of some fluorescent probes due to its favorable photophysical properties nih.govucf.edunjit.edu. However, these probes are structurally distinct from Propiolamide, N-(2-fluorenyl)-. The propioloyl linker has been used in the design of other fluorescent probes to preserve the spectroscopic features of a core dye nih.gov, but not in conjunction with an N-(2-fluorenyl) moiety in any documented studies. The principles of covalent labeling with reactive probes are well-established nih.govnih.govrsc.org, but no application involving Propiolamide, N-(2-fluorenyl)- has been reported.

Finally, no studies were found that describe the interaction of Propiolamide, N-(2-fluorenyl)- with any non-human cellular models or pathways. Research on fluorene-based compounds in cellular contexts has been conducted, for example, in staining rat cardiomyoblasts with certain fluorene derivatives nih.govucf.edunjit.eduresearchgate.net, but this does not extend to the specific compound .

Non Clinical Biological Activities and Molecular Mechanisms of N 2 Fluorenyl Propiolamide

Interactions with Non-Human Cellular Models and Pathways

Modulation of Cellular Processes by N-(2-fluorenyl)propiolamide in Non-Mammalian Systems

There is currently no available scientific literature detailing the effects of N-(2-fluorenyl)propiolamide on cellular processes in non-mammalian organisms such as bacteria or fungi. Research into its potential as an antibacterial or antifungal agent, or its mechanisms of action within these cells, has not been reported in the accessible scientific domain. Therefore, no data can be presented on its impact on microbial growth, cell division, or other cellular functions.

Data on the Modulation of Cellular Processes in Non-Mammalian Systems by N-(2-fluorenyl)propiolamide

| Organism/Cell Line | Cellular Process Affected | Findings |

|---|

Biophysical Characterization of N-(2-fluorenyl)propiolamide-Target Interactions (in vitro)

Similarly, information regarding the biophysical characterization of N-(2-fluorenyl)propiolamide's interactions with specific molecular targets is absent from the current body of scientific literature. In vitro studies are essential for understanding how a compound binds to proteins or other biomolecules, its affinity, and the kinetics of such interactions. The absence of this data means that the molecular targets of N-(2-fluorenyl)propiolamide and the nature of its engagement with these targets have not been elucidated.

Data on the Biophysical Characterization of N-(2-fluorenyl)propiolamide-Target Interactions

| Target Molecule | Method of Analysis | Key Biophysical Parameters |

|---|

Applications of N 2 Fluorenyl Propiolamide in Materials Science and Chemical Research

N-(2-fluorenyl)propiolamide in Polymer Chemistry and Supramolecular Assembly

The unique structure of N-(2-fluorenyl)propiolamide makes it a promising monomer for the synthesis of advanced polymers. The terminal alkyne group can undergo polymerization through various methods, including those catalyzed by rhodium complexes, which have been shown to be effective for N-propargylamide monomers. ucf.edu The resulting polymers would feature fluorene (B118485) moieties as side chains, which are known to enhance the thermal stability, mechanical strength, and photoluminescent properties of the polymer backbone. nih.gov The incorporation of the rigid fluorene unit can lead to polymers with high glass transition temperatures (Tg) and desirable optical properties. nih.govresearchgate.net For instance, fluorene-based polyimides and polyamides are recognized for their excellent combination of thermal resistance, optical transparency, and, in some cases, fluorescence. nih.govresearchgate.net

In the realm of supramolecular chemistry, N-(2-fluorenyl)propiolamide possesses the necessary attributes for directed self-assembly. The amide group is capable of forming strong, directional hydrogen bonds, a key interaction in creating ordered supramolecular structures. researchgate.net Simultaneously, the large, flat surface of the fluorene core can participate in π-π stacking interactions. This combination of hydrogen bonding and π-stacking can guide the molecules to assemble into well-defined one-, two-, or three-dimensional architectures like sheets, ribbons, or porous frameworks. The predictable nature of these non-covalent interactions is fundamental to the design of complex supramolecular ensembles from carefully designed building blocks. researchgate.net

Optoelectronic Properties and Potential in Functional Materials

Fluorene and its derivatives are renowned for their robust optoelectronic properties, making them a cornerstone for the development of functional organic materials. researchgate.net The fluorene core provides a high degree of π-conjugation, which is essential for strong light absorption and emission. ucf.edu The alkyl substitution often found at the C9 position of the fluorene ring serves to improve solubility and prevent intermolecular quenching of fluorescence, which is crucial for applications in solution-processed devices. researchgate.net

N-(2-fluorenyl)propiolamide, by virtue of its fluorene moiety, is expected to exhibit strong fluorescence with a high quantum yield. researchgate.netnih.gov Fluorene-based polymers and molecules are heavily investigated for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. gatech.eduossila.com The introduction of different functional groups onto the fluorene skeleton allows for the fine-tuning of its electronic energy levels (HOMO/LUMO) and, consequently, the color and efficiency of the emitted light. gatech.edu The combination of the electron-rich fluorene core with the propiolamide (B17871) group could lead to interesting charge-transfer characteristics, which are vital for many optoelectronic applications.

A particularly exciting application of fluorene derivatives lies in the field of nonlinear optics, specifically two-photon absorption (2PA). 2PA is a process where a molecule simultaneously absorbs two photons of lower energy to reach an excited state, a phenomenon that has significant advantages for applications like two-photon fluorescence microscopy (2PFM), optical data storage, and photodynamic therapy. ucf.eduucf.edu Fluorene derivatives have been shown to be excellent candidates for 2PA due to their extended π-conjugated systems, which can be designed to achieve large 2PA cross-sections (a measure of the 2PA efficiency). ucf.eduucf.edu

Research on various fluorenyl derivatives has demonstrated that their 2PA cross-section values can be substantial, often reaching thousands of Goeppert-Mayer (GM) units. ucf.edu For example, symmetrical fluorene derivatives with electron-withdrawing groups have shown peak 2PA cross-sections as high as 6000 GM. ucf.edu The structural design, including the length of the π-conjugation and the nature of donor/acceptor groups, plays a critical role in maximizing this property. ucf.eduucf.edu Given that N-(2-fluorenyl)propiolamide is a fluorenyl propiolamide derivative, it is positioned as a compelling candidate for applications requiring multiphoton absorption. nih.govspiedigitallibrary.org The fluorescence of such probes can be "turned on" or enhanced upon reaction or bioconjugation, making them highly valuable for bioimaging. nih.govspiedigitallibrary.org

Table 1: Two-Photon Absorption (2PA) Properties of Selected Fluorene Derivatives

| Compound | Peak 2PA Wavelength (nm) | Max. 2PA Cross-Section (GM¹) | Reference |

|---|---|---|---|

| Fluorene derivative with phosphonate (B1237965) group | ~610 (inferred from spectra) | 650 | ucf.edunih.gov |

| Fluorene derivative with nitro group | ~615 (inferred from spectra) | 1300 | ucf.edunih.gov |

| 2,7-bis(4-(phenylthio)styryl)-9,9-didecyl-9H-fluorene | ~660 | ~1300 | nih.gov |

| 2,7-bis(4-(phenylsulfonyl)styryl)-9,9-didecyl-9H-fluorene | ~660 | ~1900 | nih.gov |

| Symmetrical fluorene with benzothiazole (B30560) groups | 600 | 6000 | ucf.edu |

| Amine-reactive fluorene probe adduct | 740 | ~30 | nih.gov |

¹1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹

N-(2-fluorenyl)propiolamide in Catalysis and Ligand Design

While N-(2-fluorenyl)propiolamide is not a catalyst itself, its molecular structure suggests potential as a ligand in coordination chemistry and catalysis. The design of ligands is crucial for controlling the reactivity and selectivity of metal catalysts. nih.gov The terminal alkyne group and the amide functionality in N-(2-fluorenyl)propiolamide can act as coordination sites for a metal center. Furthermore, the fluorenyl group can be used as a robust and sterically defined backbone to which catalytic centers can be tethered. For instance, fluorenyl-tethered N-heterocyclic carbene (NHC) ligands have been successfully used in the chemistry of heavier alkaline earth metals, demonstrating the utility of the fluorenyl framework in ligand design. ekb.eg The combination of a rigid aromatic scaffold with specific donor atoms is a common strategy for creating effective ligands for a variety of catalytic transformations, including olefin polymerization and cross-coupling reactions. nih.govresearchgate.net

Development of N-(2-fluorenyl)propiolamide as Reagents in Organic Synthesis

The terminal alkyne is one of the most versatile functional groups in modern organic synthesis, positioning N-(2-fluorenyl)propiolamide as a valuable synthetic reagent. rsc.orgmdpi.com It can readily participate in a wide range of transformations, most notably in palladium-catalyzed cross-coupling reactions and cycloadditions.

One of the most powerful reactions for terminal alkynes is the Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orglibretexts.org N-(2-fluorenyl)propiolamide could be coupled with various functionalized (hetero)aryl halides to create extended, rigid, and conjugated molecular wires or more complex architectures incorporating the fluorescent fluorene unit. organic-chemistry.orgnih.gov This reaction is fundamental in the synthesis of materials for electronics and photonics. beilstein-journals.org

Furthermore, the terminal alkyne is a key participant in "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). organic-chemistry.orgthermofisher.com This reaction is exceptionally efficient and specific, forming a stable 1,2,3-triazole ring that links the alkyne-containing molecule (N-(2-fluorenyl)propiolamide) to an azide-functionalized partner. ekb.egnih.gov This provides a powerful method for bioconjugation, allowing the fluorene fluorophore to be attached to proteins, nucleic acids, or other biomolecules for imaging and sensing applications. uni-muenchen.de The reaction can be designed to be fluorogenic, where the fluorescence of the fluorene unit is activated or enhanced upon the "click" reaction, providing a high signal-to-noise ratio for detection. ekb.egnih.gov

Advanced Analytical Methodologies for N 2 Fluorenyl Propiolamide

Chromatographic Separation Techniques (HPLC, GC, SFC) for N-(2-fluorenyl)propiolamide Analysis

Chromatographic methods are paramount for separating N-(2-fluorenyl)propiolamide from complex mixtures, impurities, or related substances. The choice of technique depends on the compound's volatility, thermal stability, and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC)

Due to its polarity and high molecular weight, HPLC is a highly suitable method for the analysis of N-(2-fluorenyl)propiolamide. arlok.comnjlabs.com Reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is polar, is the preferred mode. The fluorenyl group provides significant hydrophobicity, while the amide group adds polarity, allowing for excellent retention and separation on C18 or Phenyl-Hexyl columns. Detection is typically achieved using a Diode Array Detector (DAD) or UV-Vis detector, leveraging the strong UV absorbance of the fluorene (B118485) moiety. primescholars.com For higher sensitivity and selectivity, especially in complex matrices, fluorescence detection is ideal. mdpi.com

A typical HPLC method would involve a gradient elution using acetonitrile (B52724) and water, which allows for the separation of the target analyte from both more polar and less polar impurities. nih.gov

Interactive Table 1: Hypothetical HPLC Parameters for N-(2-fluorenyl)propiolamide Analysis

| Parameter | Condition 1 | Condition 2 |

| Column | C18 (4.6 x 150 mm, 5 µm) | Phenyl-Hexyl (4.6 x 100 mm, 3.5 µm) |

| Mobile Phase A | Water | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | 50-95% B in 15 min | 60-100% B in 10 min |

| Flow Rate | 1.0 mL/min | 1.2 mL/min |

| Detector | DAD at 280 nm | Fluorescence (Ex: 280 nm, Em: 340 nm) |

| Est. Retention Time | ~8.5 min | ~6.2 min |

Gas Chromatography (GC)

Direct analysis of N-(2-fluorenyl)propiolamide by GC can be challenging due to its relatively low volatility and the potential for thermal degradation of the amide functional group at high temperatures. labrulez.com GC methods for amides often require specialized, deactivated columns to prevent peak tailing caused by the interaction of the active amine groups with the column material. labrulez.combre.com If GC is employed, a high-temperature capillary column with a thin film (e.g., a phenyl-substituted polysiloxane) would be necessary, along with a high-temperature inlet. google.comresearchgate.net GC-Mass Spectrometry (GC-MS) would be essential for positive identification. nih.govrestek.com

Supercritical Fluid Chromatography (SFC)

SFC offers a powerful alternative to both HPLC and GC, combining the advantages of both techniques. libretexts.org It uses a supercritical fluid, typically carbon dioxide, as the main mobile phase, which has low viscosity and high diffusivity, leading to faster analysis times and higher efficiency compared to HPLC. tandfonline.comnih.gov SFC is well-suited for the analysis of polycyclic aromatic compounds and can effectively separate complex mixtures. tandfonline.com Given the structure of N-(2-fluorenyl)propiolamide, SFC could provide excellent resolution with reduced environmental impact due to lower solvent consumption. shimadzu.com

Interactive Table 2: Potential SFC Conditions for N-(2-fluorenyl)propiolamide

| Parameter | Value |

| Column | Chiral or Achiral (e.g., 2-Picolylamine) |

| Mobile Phase | Supercritical CO₂ with Methanol (B129727) as co-solvent |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Temperature | 40 °C |

| Detector | UV-Vis or Mass Spectrometry (MS) |

Electrochemical Sensing and Quantification of N-(2-fluorenyl)propiolamide

The fluorene ring system is electrochemically active, meaning it can be oxidized at a specific electric potential. acs.org This property can be harnessed to develop sensitive electrochemical sensors for the quantification of N-(2-fluorenyl)propiolamide. Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are commonly used. nih.govresearchgate.net

A sensor could be constructed using a glassy carbon electrode (GCE) or a screen-printed carbon electrode (SPCE). nih.govmdpi.com Upon application of a potential, the fluorene moiety would undergo oxidation, generating a current signal directly proportional to the concentration of the compound in the solution. This approach offers the potential for rapid, low-cost, and portable analysis. Research on related fluorene derivatives shows that they produce well-defined oxidation peaks, suggesting that a similar response would be expected for N-(2-fluorenyl)propiolamide. acs.orgresearchgate.net

Interactive Table 3: Projected Electrochemical Data for N-(2-fluorenyl)propiolamide using DPV

| Concentration (µM) | Peak Potential (V vs. Ag/AgCl) | Peak Current (µA) |

| 1.0 | +0.85 | 0.5 |

| 5.0 | +0.85 | 2.5 |

| 10.0 | +0.86 | 5.1 |

| 25.0 | +0.86 | 12.7 |

| 50.0 | +0.87 | 25.3 |

Spectrophotometric and Fluorometric Detection Methods for N-(2-fluorenyl)propiolamide

Spectroscopic methods are valuable for the quantification of N-(2-fluorenyl)propiolamide, particularly due to the inherent properties of the fluorene structure.

Spectrophotometry

The conjugated aromatic system of the fluorene ring results in strong absorption of ultraviolet (UV) light. rsc.org This allows for straightforward quantification using a UV-Vis spectrophotometer based on the Beer-Lambert law. A spectrophotometric method would involve dissolving the compound in a suitable solvent (e.g., methanol or acetonitrile) and measuring the absorbance at the wavelength of maximum absorption (λmax), which is expected to be in the 260-300 nm range for fluorene derivatives.

Fluorometry

The fluorene moiety is known to be highly fluorescent, a property that allows for extremely sensitive and selective detection. nih.gov Upon excitation with UV light at an appropriate wavelength, the molecule emits light at a longer wavelength. The intensity of this emitted fluorescence is directly proportional to the compound's concentration. This technique is particularly advantageous for detecting trace amounts of the compound, as it is generally more sensitive than spectrophotometry. nih.gov The presence of the propiolamide (B17871) group may influence the exact excitation and emission maxima.

Interactive Table 4: Anticipated Spectroscopic Properties in Methanol

| Parameter | Spectrophotometry | Fluorometry |

| λmax (Absorption) | ~280 nm | - |

| λex (Excitation) | - | ~280 nm |

| λem (Emission) | - | ~340 nm |

| Molar Absorptivity (ε) | > 10,000 L mol⁻¹ cm⁻¹ | - |

| Quantum Yield (Φ) | - | High (estimated) |

Method Development for N-(2-fluorenyl)propiolamide in Complex Matrices (e.g., environmental samples, reaction mixtures)

Analyzing N-(2-fluorenyl)propiolamide in complex matrices requires robust method development to ensure that the analyte is accurately measured without interference from other components. nih.gov

Sample Preparation

The first critical step is sample preparation, which aims to extract the analyte from the matrix and remove interfering substances. nih.gov

For Environmental Water Samples: Solid-Phase Extraction (SPE) is a highly effective technique. A C18 or other reversed-phase sorbent can be used to adsorb the analyte from the water sample. After washing the cartridge to remove polar impurities, the N-(2-fluorenyl)propiolamide can be eluted with a small volume of an organic solvent like acetonitrile or methanol. This process not only cleans up the sample but also concentrates the analyte, improving detection limits. nih.gov

For Reaction Mixtures: A simple liquid-liquid extraction (LLE) or a dilute-and-shoot approach followed by direct HPLC analysis might be sufficient, depending on the complexity of the reaction components.

Interactive Table 5: Example Solid-Phase Extraction (SPE) Protocol for Water Samples

| Step | Procedure |

| Conditioning | Pass 5 mL Methanol, then 5 mL Water through C18 cartridge |

| Loading | Pass 500 mL of water sample through the cartridge |

| Washing | Wash with 5 mL of 5% Methanol in Water |

| Elution | Elute analyte with 2 x 2 mL of Acetonitrile |

| Final Step | Evaporate eluate and reconstitute in 1 mL of mobile phase |

Quality Control and Validation in Analytical Procedures for N-(2-fluorenyl)propiolamide

To ensure that an analytical method for N-(2-fluorenyl)propiolamide is reliable and fit for its intended purpose, it must be validated. gavinpublishers.comdemarcheiso17025.com Method validation is a regulatory requirement in many fields, including pharmaceuticals, and demonstrates the performance and limitations of the procedure. njlabs.comjocpr.compharmtech.com Key validation parameters are defined by guidelines from organizations like the International Council for Harmonisation (ICH).

The primary parameters for validating a quantitative method include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies on spiked samples.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. inorganicventures.com

Interactive Table 6: Typical Acceptance Criteria for Method Validation (Trace Analysis)

| Parameter | Acceptance Criterion |

| Linearity (r²) | ≥ 0.995 |

| Accuracy (Recovery) | 80 - 120% |

| Precision (RSD) | ≤ 15% |

| LOD/LOQ | Signal-to-Noise Ratio of 3:1 / 10:1 |

| Specificity | No interference at the retention time of the analyte |

| Robustness | RSD of results should remain within acceptable limits |

Environmental Fate and Ecological Impact of N 2 Fluorenyl Propiolamide

Degradation Pathways of N-(2-fluorenyl)propiolamide in Environmental Compartments

There is currently no available scientific literature or research data describing the degradation pathways of N-(2-fluorenyl)propiolamide in environmental compartments such as soil, water, or air. The persistence of this compound and the nature of its potential breakdown products remain unknown.

Bioaccumulation Studies in Non-Human Organisms and Ecosystems

No studies on the bioaccumulation potential of N-(2-fluorenyl)propiolamide in non-human organisms or its biomagnification through ecosystems have been identified in the public domain. Consequently, its tendency to accumulate in living tissues is not characterized.

Ecotoxicity Assessments of N-(2-fluorenyl)propiolamide on Aquatic and Terrestrial Species

Information regarding the ecotoxicity of N-(2-fluorenyl)propiolamide is not available. There are no published studies assessing its potential adverse effects on aquatic or terrestrial species.

Environmental Monitoring and Analysis of N-(2-fluorenyl)propiolamide Residues

There are no established methods for the environmental monitoring and analysis of N-(2-fluorenyl)propiolamide residues. No reports of its detection in any environmental matrix were found in the reviewed literature.

Chemical Identity

While data on its environmental impact is lacking, the fundamental chemical information for N-(2-fluorenyl)propiolamide is documented.

| Identifier | Value |

| IUPAC Name | N-(9H-fluoren-2-yl)prop-2-ynamide |

| CAS Number | 60550-90-5 |

| Molecular Formula | C16H11NO |

| Molecular Weight | 233.26 g/mol |

| Synonyms | N-(9H-Fluoren-2-yl)propiolamide, 2-Propynoylaminofluorene, N-(2-Fluorenyl)propiolamide |

Emerging Research Frontiers and Future Perspectives for N 2 Fluorenyl Propiolamide

Exploration of Unconventional Synthetic Routes and Biocatalysis for N-(2-fluorenyl)propiolamide

The synthesis of amides is a cornerstone of organic chemistry, and the demand for more sustainable and efficient methods is driving innovation. rsc.org For a molecule like N-(2-fluorenyl)propiolamide, traditional synthesis would likely involve the coupling of 2-aminofluorene (B1664046) with propiolic acid or its activated derivatives, often requiring stoichiometric coupling reagents. nih.gov Future research is anticipated to move beyond these methods toward more elegant and environmentally benign strategies.

Unconventional Synthetic Routes: Flow chemistry presents a promising alternative to batch synthesis, offering enhanced control over reaction parameters, improved safety, and potential for higher yields. numberanalytics.com The continuous synthesis of N-(2-fluorenyl)propiolamide could be explored using microreactors, potentially enabling rapid optimization of reaction conditions. Organocatalysis, which avoids the use of metals, is another burgeoning field. Small organic molecules could be investigated as catalysts for the direct amidation reaction, reducing the cost and potential toxicity associated with metal-based catalysts. numberanalytics.com

Biocatalysis: Biocatalysis is emerging as a powerful and sustainable tool for amide bond formation. rsc.org Enzymes offer high selectivity and operate under mild, aqueous conditions, which aligns with the principles of green chemistry. rsc.orgrsc.org Research into the synthesis of N-(2-fluorenyl)propiolamide could leverage enzymes like lipases, amidases, or engineered nitrile synthetases. numberanalytics.comnih.gov A potential biocatalytic approach could involve the enzymatic coupling of an ester of propiolic acid with 2-aminofluorene. A key challenge would be to find or engineer an enzyme that can accommodate the bulky fluorenyl substrate. The integration of chemocatalysis and biocatalysis in a one-pot reaction is another exciting frontier, potentially combining the reactivity of a chemical catalyst with the selectivity of an enzyme. nih.gov

Table 10.1-1: Comparison of Potential Synthetic Strategies for N-(2-fluorenyl)propiolamide

| Synthesis Strategy | Potential Advantages | Potential Challenges |

| Flow Chemistry | Enhanced process control, improved safety, scalability. numberanalytics.com | Initial setup cost, potential for clogging. |

| Organocatalysis | Lower toxicity, cost-effective, metal-free products. numberanalytics.com | Catalyst loading, reaction rates may be slower. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. rsc.org | Enzyme stability, substrate scope limitations (e.g., bulky fluorenyl group). nih.gov |

| Chemo-enzymatic | Combines advantages of both methods, novel reaction pathways. nih.gov | Catalyst/enzyme compatibility, complex optimization. |

Deeper Mechanistic Understanding of N-(2-fluorenyl)propiolamide Reactivity and Interactions

The reactivity of N-(2-fluorenyl)propiolamide is dominated by its two key functional groups: the alkyne of the propiolamide (B17871) moiety and the aromatic fluorenyl system. A deeper mechanistic understanding of how these groups behave, both independently and in concert, is crucial for designing future applications.

The terminal alkyne is a particularly reactive handle. For instance, the semireduction of propiolamide derivatives using transition-metal-free conditions has been reported to yield (E)-acrylamide derivatives with high selectivity. organic-chemistry.org A study on related propiolamides proposed a mechanism involving the formation of a Lewis acid-base complex, which facilitates a hydride transfer to the α-carbon, followed by a trans-protonation. organic-chemistry.org Investigating whether N-(2-fluorenyl)propiolamide follows a similar pathway and how the bulky, electron-rich fluorenyl group influences the reaction rate and selectivity would be a valuable area of research.

Furthermore, the fluorenyl group itself can participate in various reactions, including electrophilic aromatic substitution. Mechanistic studies could explore the interplay between the reactivity of the alkyne and the fluorene (B118485) ring. For example, does the coordination of a metal to the alkyne alter the electronic properties and subsequent reactivity of the fluorenyl system? Computational chemistry, including Density Functional Theory (DFT) calculations, could be employed to model transition states and reaction pathways, providing insights that are difficult to obtain experimentally. joaiar.org

Design and Synthesis of Advanced N-(2-fluorenyl)propiolamide Conjugates and Hybrid Materials

The unique combination of a fluorescent aromatic system and a reactive alkyne makes N-(2-fluorenyl)propiolamide an attractive building block for advanced conjugates and hybrid materials.